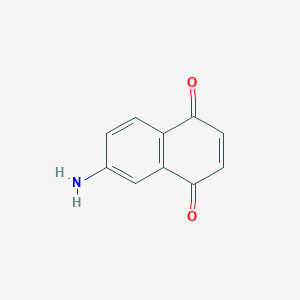
6-Methoxyquinoxalin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a methoxy group at the 6th position and a hydroxyl group at the 5th position in the quinoxaline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoxalin-5-ol typically involves the condensation of 2-nitroaniline with glyoxal or its derivatives, followed by reduction and subsequent functional group modifications. One common method includes:
Condensation Reaction: 2-nitroaniline reacts with glyoxal in the presence of an acid catalyst to form 2-nitroquinoxaline.
Reduction: The nitro group in 2-nitroquinoxaline is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Methoxylation and Hydroxylation: The resulting 2-aminoquinoxaline undergoes methoxylation and hydroxylation reactions to introduce the methoxy and hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Methoxychinoxalin-5-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann je nach verwendetem Reduktionsmittel zu verschiedenen Derivaten reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumdithionit.
Substitution: Halogene, Nitrierungsmittel, Sulfonierungsmittel.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Chinoxalinon-Derivaten.
Reduktion: Bildung von Aminochinoxalin-Derivaten.
Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Chinoxalin-Derivaten.
Wissenschaftliche Forschungsanwendungen
6-Methoxychinoxalin-5-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen, antiviralen und krebshemmenden Eigenschaften.
Medizin: Als potenzieller Therapeutika erforscht aufgrund seiner biologischen Aktivitäten.
Industrie: Wird bei der Entwicklung von Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methoxychinoxalin-5-ol beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. So kann es beispielsweise die DNA-Gyrase und Topoisomerase hemmen, Enzyme, die für die DNA-Replikation in Bakterien entscheidend sind, und so eine antimikrobielle Aktivität zeigen. Darüber hinaus kann es die Tubulinpolymerisation stören und so durch Störung der Zellteilung Antikrebswirkungen hervorrufen.
Ähnliche Verbindungen:
6-Methoxychinolin: Ähnliche Struktur, jedoch ohne Hydroxylgruppe.
Chinoxalin: Grundverbindung ohne Methoxy- und Hydroxylgruppen.
6-Methylchinolin: Ähnliche Struktur mit einer Methylgruppe anstelle einer Methoxygruppe.
Einzigartigkeit: 6-Methoxychinoxalin-5-ol ist durch das Vorhandensein von sowohl Methoxy- als auch Hydroxylgruppen einzigartig, die im Vergleich zu seinen Analogen eine deutliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige chemische Modifikationen und verstärkt sein Potenzial als therapeutisches Mittel.
Wirkmechanismus
The mechanism of action of 6-Methoxyquinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, it may interfere with tubulin polymerization, leading to anticancer effects by disrupting cell division.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Similar structure but lacks the hydroxyl group.
Quinoxaline: Parent compound without the methoxy and hydroxyl groups.
6-Methylquinoline: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 6-Methoxyquinoxalin-5-ol is unique due to the presence of both methoxy and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
62163-13-7 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
6-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(9(7)12)11-5-4-10-6/h2-5,12H,1H3 |
InChI-Schlüssel |
COAGYGOCQRQLLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NC=CN=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


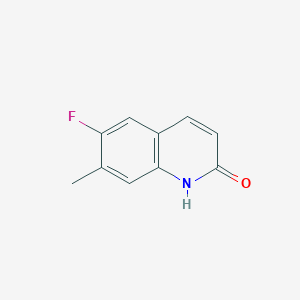

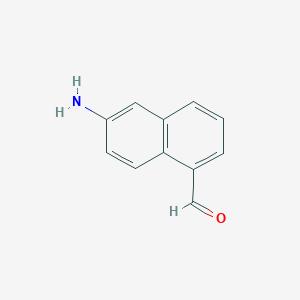
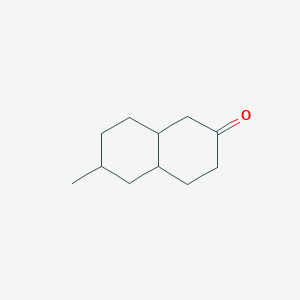

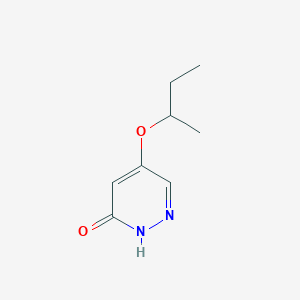
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11914078.png)

![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)
![7-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B11914108.png)
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)

